
4-Fluoro-2-methylbenzaldehyde
Overview
Description
4-Fluoro-2-methylbenzaldehyde is an organic compound with the molecular formula C8H7FO. It is a clear, colorless to light yellow liquid that is sensitive to air and should be stored under an inert atmosphere . This compound is used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-2-methylbenzaldehyde can be synthesized through several methods. One common method involves the fluorination of 2-methylbenzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The compound is then purified using techniques such as gas chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluoro-2-methylbenzoic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 4-fluoro-2-methylbenzyl alcohol using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: 4-Fluoro-2-methylbenzoic acid.
Reduction: 4-Fluoro-2-methylbenzyl alcohol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Pharmaceuticals
4-Fluoro-2-methylbenzaldehyde serves as a valuable building block in the synthesis of biologically active compounds. Its derivatives have been investigated for their potential therapeutic effects against various diseases. For instance:
- Drug Discovery : Researchers have explored its derivatives that exhibit promising biological activities, making them candidates for new drug development.
- Synthesis of Trelagliptin : It is used as an intermediate in the synthesis of trelagliptin, a medication for type 2 diabetes .
Materials Science
The presence of fluorine in this compound enhances its electronic properties, making it suitable for developing novel functional materials:
- Organic Light Emitting Diodes (OLEDs) : Its derivatives can be utilized in OLED technology due to their favorable electronic characteristics.
- Liquid Crystals : The compound is also being explored for applications in liquid crystal displays due to its unique molecular interactions.
Case Study 1: Synthesis of Bioactive Compounds
In a study focusing on the synthesis of bioactive compounds, researchers utilized this compound as a precursor to create a range of derivatives that were screened for anti-cancer activity. The results indicated several compounds with significant inhibitory effects on cancer cell lines, demonstrating the compound's utility in medicinal chemistry.
Case Study 2: Development of Functional Polymers
Another investigation highlighted the use of this compound in synthesizing functional polymers for photonic applications. The study revealed that polymers doped with this compound exhibited enhanced phosphorescence properties, indicating potential uses in advanced display technologies .
Summary Table of Applications
Application Area | Specific Use | Notes |
---|---|---|
Pharmaceuticals | Drug synthesis | Used as a building block for biologically active compounds |
Materials Science | OLEDs and liquid crystals | Enhances electronic properties due to fluorine |
Agrochemicals | Synthesis of agrochemical intermediates | Potential applications in crop protection |
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methylbenzaldehyde involves its interaction with specific molecular targets. For example, in biochemical assays, it can act as a substrate for certain enzymes, leading to the formation of products that can be measured to study enzyme activity. The pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
4-Fluoro-2-methylbenzaldehyde can be compared with other similar compounds such as:
4-Fluorobenzaldehyde: Lacks the methyl group, making it less sterically hindered.
2-Methylbenzaldehyde: Lacks the fluorine atom, affecting its reactivity and electronic properties.
4-Fluoro-3-methylbenzaldehyde: Has a different substitution pattern, leading to different chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable in various research applications .
Biological Activity
4-Fluoro-2-methylbenzaldehyde (4-F-2-MBA) is an aromatic aldehyde that has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.
This compound has the molecular formula and a molecular weight of 154.14 g/mol. Its structure features a fluorine atom at the para position relative to the aldehyde group, which significantly influences its reactivity and biological properties.
Reactivity as an Aldehyde
As an aldehyde, 4-F-2-MBA is electrophilic at the carbonyl carbon, allowing it to participate in various chemical reactions. It can undergo:
- Wittig Reaction : This reaction allows for the synthesis of various heterocyclic compounds, which are known for their biological activities.
- Formation of Oximes and Hydrazones : This compound reacts with hydroxylamine or hydrazine to form stable products that can further undergo biological evaluation.
Biochemical Pathways
4-F-2-MBA is involved in several metabolic pathways, including its oxidation to 4-fluoro-2-methylbenzoic acid. Key enzymes such as cytochrome P450 and aldehyde dehydrogenase play crucial roles in its metabolism .
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies indicate that derivatives of 4-F-2-MBA possess significant antibacterial and antifungal activities. For example, it has shown effectiveness against various strains of bacteria and fungi .
- Antitumor Activity : Compounds synthesized from 4-F-2-MBA have been identified with antitumor properties. Benzazole derivatives formed from this compound have demonstrated efficacy against cancer cell lines.
- Anti-inflammatory Effects : Research suggests that certain derivatives can modulate inflammatory pathways, providing potential therapeutic benefits for inflammatory diseases.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 4-F-2-MBA derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for some derivatives, suggesting potent antimicrobial activity.
Antitumor Research
In a recent investigation, benzazole derivatives synthesized from 4-F-2-MBA were tested on human cancer cell lines. These compounds exhibited IC50 values in the micromolar range, indicating significant cytotoxicity against cancer cells while sparing normal cells .
Pharmacokinetics
The pharmacokinetic profile of 4-F-2-MBA suggests that its absorption, distribution, metabolism, and excretion (ADME) are influenced by its lipophilicity and solubility. Studies indicate that:
- Absorption : Rapid absorption is expected due to its small molecular size.
- Distribution : The compound shows a tendency to accumulate in lipid-rich tissues.
- Metabolism : Primarily via cytochrome P450 enzymes leading to hydroxylated metabolites.
- Excretion : Metabolites are likely eliminated through renal pathways .
Data Summary Table
Q & A
Q. What are the key physicochemical properties of 4-Fluoro-2-methylbenzaldehyde critical for experimental design?
Basic
The compound (C₈H₇FO) is a colorless to pale-yellow liquid with a boiling point of 87°C at 14 mm Hg and a density of 1.144 g/mL at 25°C . It is air-sensitive, requiring storage under inert atmospheres (e.g., N₂) at 2–8°C to prevent oxidation. Its refractive index (1.5260) and sensitivity to air necessitate careful handling in reactions involving nucleophiles or reducing agents. Analytical characterization via GC (≥95% purity) and NMR is recommended for quality control .
Q. How do the fluorine and methyl substituents influence reactivity in nucleophilic aromatic substitution (NAS) reactions?
Advanced
The fluorine atom at the para-position acts as a strong electron-withdrawing group (EWG), activating the ring toward electrophilic substitution at the ortho and meta positions. However, the ortho-methyl group introduces steric hindrance, reducing accessibility to reactive sites and potentially favoring alternative pathways like ipso substitution. This dual electronic and steric effect complicates NAS; computational modeling (e.g., DFT) is advised to predict regioselectivity .
Q. What analytical techniques are recommended for confirming purity and structural integrity?
Basic
- Gas Chromatography (GC) : Quantifies purity (≥95% by GC) and detects volatile impurities .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (δ ~10 ppm) and distinguish fluorine-induced deshielding effects .
- FT-IR : Identifies carbonyl stretching (~1700 cm⁻¹) and C–F vibrations (~1200 cm⁻¹) .
Cross-referencing with databases like NIST Chemistry WebBook ensures data reliability .
Q. How should researchers address discrepancies in reported physicochemical data (e.g., boiling points)?
Advanced
Discrepancies (e.g., boiling points reported as 55°C at ambient pressure vs. 87°C at 14 mm Hg ) arise from measurement conditions. To resolve:
Verify pressure during boiling point determination.
Replicate experiments using standardized methods (e.g., ASTM distillation).
Consult authoritative sources (e.g., NIST) for validated data .
Q. What synthetic methodologies are effective for producing this compound from 2-methyl-4-fluorotoluene?
Advanced
- Oxidation of Methyl Group : Use MnO₂ or CrO₃ in anhydrous conditions to oxidize the methyl group to an aldehyde.
- Protection-Deprotection Strategies : Protect the aldehyde intermediate with ethylene glycol to prevent over-oxidation.
- Purification : Distillation under reduced pressure or column chromatography to isolate the product .
Q. In what pharmaceutical intermediates is this compound utilized, and what reaction pathways are involved?
Advanced
It serves as a precursor for:
- Schiff Bases : Condensation with amines to form imines for antimicrobial agents.
- Heterocyclic Synthesis : Participation in Friedländer reactions to synthesize quinolines for kinase inhibitors .
Reaction optimization (e.g., solvent selection, catalysis) is critical to minimize side products from steric clashes .
Q. What safety protocols are essential for handling this compound?
Basic
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (risk code Xi ) .
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water. Seek medical attention for ingestion .
Q. How does this compound contribute to materials science applications?
Advanced
The fluorine atom enhances thermal stability and hydrophobicity , making the compound a candidate for:
Properties
IUPAC Name |
4-fluoro-2-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c1-6-4-8(9)3-2-7(6)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCFIKGEGWFWEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382516 | |
Record name | 4-Fluoro-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63082-45-1 | |
Record name | 4-Fluoro-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-2-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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